BenchChemオンラインストアへようこそ!

pyocin S1

Pseudomonas aeruginosa bacteriocin receptor specificity strain typing

Pyocin S1 is an S-type (soluble, protease-sensitive) bacteriocin produced by Pseudomonas aeruginosa strain NIH-H, functioning as a narrow-spectrum protein antibiotic that kills susceptible P. aeruginosa strains via HNH-motif DNase activity and concomitant, complete inhibition of lipid synthesis.

Molecular Formula C10H19NO3
Molecular Weight 0
CAS No. 148937-59-1
Cat. No. B1177830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyocin S1
CAS148937-59-1
Synonymspyocin S1
Molecular FormulaC10H19NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyocin S1 (CAS 148937-59-1): A Receptor-Independent S-Type Pyocin for Targeted Anti-Pseudomonal Research


Pyocin S1 is an S-type (soluble, protease-sensitive) bacteriocin produced by Pseudomonas aeruginosa strain NIH-H, functioning as a narrow-spectrum protein antibiotic that kills susceptible P. aeruginosa strains via HNH-motif DNase activity and concomitant, complete inhibition of lipid synthesis [1]. It belongs to the colicin/pyosin nuclease family and assembles as a two-protein complex composed of a 65.6 kDa large killing subunit (618 amino acids) and a 10 kDa cognate immunity protein (87 amino acids) [1]. Unlike other well-characterized S-type pyocins (S2, S3, S4, S5), pyocin S1 does not employ a TonB-dependent ferri-siderophore receptor for cell entry; its receptor remains unidentified but is independent of all known ferripyoverdine receptor types (FpvA types I, II, III) [2]. This receptor-level divergence constitutes a fundamental differentiating feature with direct implications for strain coverage, resistance profile, and experimental design in anti-P. aeruginosa discovery programs [2].

Why S-Type Pyocins Are Not Interchangeable: Receptor, Immunity, and Killing-Mechanism Divergence in Pyocin S1


Although S-type pyocins share a modular three-domain architecture (receptor-binding, translocation, and killing domains), they diverge sharply in receptor specificity, killing mechanism, and immunity-protein cross-neutralization, making generic substitution scientifically invalid. Pyocin S2 and S3 require specific ferripyoverdine receptors (FpvA type I and type II, respectively) and their activity is potentiated under iron-limited conditions [1]; pyocin S4 uses FpvAI as a tRNase [2]; pyocin S5 is a pore-former targeting FptA [2]; and pyocin AP41, despite sharing DNase activity with S1, exerts negligible inhibition of lipid synthesis [3]. Pyocin S6 shares identical receptor-binding and translocation domains with S1 yet carries an rRNase killing domain instead of a DNase domain [4]. Consequently, substituting S1 with any in-class analog would alter target-strain susceptibility profiles, introduce iron-conditional activity, change the intracellular lethal target, or fail to recapitulate S1's dual DNase/lipid-synthesis-suppression phenotype. The evidence presented below quantifies these critical differentiation axes.

Pyocin S1 (CAS 148937-59-1) Quantitative Differentiation Evidence Against Closest S-Type Pyocin Comparators


Receptor-Independent Killing Spectrum: S1 vs S2 and S3 on 79 Genotypically Distinct P. aeruginosa Strains

Pyocin S1 kills P. aeruginosa strains irrespective of ferripyoverdine receptor type, a property that distinguishes it from both S2 (strictly FpvA type I-dependent) and S3 (strictly FpvA type II-dependent). In a head-to-head screen of 79 genotypically different P. aeruginosa clinical and environmental strains, S1 killed 14 of 32 strains carrying type I fpvA, while also killing strains bearing type II and type III fpvA genes without restriction [1]. By contrast, all 17 S2-sensitive strains exclusively possessed type I fpvA; no strain was sensitive to both S2 and S3, confirming that S2 and S3 receptors are mutually exclusive in a given host [1]. All 26 S3-sensitive strains carried type II fpvA [1]. This receptor agnosticism means S1 provides broader intraspecies coverage than any single ferri-siderophore-dependent pyocin and circumvents receptor-type pre-screening requirements [1].

Pseudomonas aeruginosa bacteriocin receptor specificity strain typing

Dual DNase-plus-Lipid-Synthesis-Inhibition Cytotoxicity vs Single-Mechanism AP41

Pyocin S1 exerts a dual cytotoxic effect: it degrades chromosomal DNA via HNH-motif DNase activity and simultaneously causes complete inhibition of lipid synthesis in sensitive cells [1]. Pyocin AP41, although also an HNH DNase, has been demonstrated to have little effect on RNA, protein, and lipid syntheses, acting almost exclusively through DNA degradation [2]. The DNase domain of S1 (and S2) is responsible for lipid synthesis inhibition, as shown by chimeric pyocin-colicin constructs where only chimeras carrying the DNase domain of colicin E2 (not the RNase domain of E3) recapitulated lipid synthesis suppression [3]. This dual action likely contributes to the high toxicity of S1-type pyocins by simultaneously collapsing genomic integrity and membrane biogenesis [1][3].

bacteriocin mechanism of action DNase activity lipid synthesis inhibition

Shared S1-S2 Immunity Protein: Cross-Protection Profile Distinct from S3, S4, S5, and S6

Pyocin S1 and S2 share an identical immunity protein (87 amino acids, PF01320 domain), providing cross-protection against both pyocins in strains harboring the S1-S2 immunity gene [1][2]. This cross-immunity was functionally demonstrated in the 79-strain screen: among 14 type I FpvA strains resistant to S2, 9 carried the S1-S2 immunity gene, explaining their resistance to both pyocins [2]. In contrast, S3 possesses a distinct immunity protein (153 amino acids, no PF01320 domain), S4 uses a separate PF11480-domain immunity protein (112 aa), S5 employs a PF03526-domain immunity protein (108 aa), and S6 has a 77 aa immunity protein with no assigned Pfam domain [3]. This means that S1-producing or S1-immune strains are inherently co-immune to S2 and vice versa, a feature that must be factored into experimental strain selection and pyocin-typing protocols [2].

pyocin immunity protein cross-immunity bacteriocin resistance

S1 as the Receptor-Binding/Translocation Scaffold for Pyocin S6: Identical Uptake Domains, Divergent Killing Domains

Pyocin S6, a ribonuclease-active bacteriocin from a CF clinical isolate, possesses receptor-binding and translocation domains that are identical to those of pyocin S1, while its killing domain is similar to the 16S ribonuclease domain of colicin E3 [1]. This natural domain-swapping event demonstrates that S1's uptake machinery (receptor recognition and periplasmic translocation) is functionally modular and can deliver heterologous nuclease cargoes into P. aeruginosa cells. In the S1-pyocinogenic strain ATCC 25324, a remnant of the S6 killing domain and an intact S6-type immunity gene reside downstream of the S1 operon, providing genomic evidence of evolutionary recombination at this locus [1]. Purified S6 inhibits approximately 20% (22 of 110) of CF clinical isolates, with clearer zones under iron limitation [1]. This S1-S6 domain relationship positions S1 as both a standalone DNase pyocin and a validated chassis for engineering S1-based chimeric bacteriocins with alternative killing modalities [1].

pyocin domain architecture pyocin S6 engineering chimeric bacteriocin

Smallest Toxin Subunit Among HNH-DNase S-Type Pyocins: Implications for Heterologous Expression and Engineering

Among the four characterized HNH-DNase S-type pyocins, S1 possesses the smallest large (killing) subunit: 618 amino acids (65.6 kDa), compared to S2 at 689 aa (74 kDa), S3 at 766 aa, and AP41 at 777 aa [1][2]. The small immunity subunit is also among the most compact at 87 aa, shared with S2 [2]. S1's primary sequence is almost identical to S2 except in the amino-terminal portion (receptor-binding domain), which is substantially different, accounting for their distinct receptor specificities [1]. The smaller size of the S1 toxin subunit reduces the molecular weight burden for recombinant expression in heterologous hosts (e.g., E. coli) and simplifies domain-swapping experiments, as demonstrated by successful construction of functional S1-colicin chimeras [3]. This size advantage does not compromise potency: S1 retains full DNase activity and complete lipid synthesis inhibition equivalent to the larger S2 [1].

pyocin expression protein engineering recombinant bacteriocin production

Iron-Independent Activity vs Iron-Conditional Activity of S2 and S3: Predictable Potency Across Growth Conditions

Pyocin S2 and S3 exhibit markedly increased killing activity when target cells are cultivated under iron-limited conditions, a consequence of upregulated expression of their ferripyoverdine receptor entry portals (FpvAI for S2, FpvAII for S3) [1][2]. Pyocin S1, which enters cells independently of ferripyoverdine receptors, does not display this iron-conditional activity enhancement [3]. This property is inferred from the fact that S1's receptor is neither a TonB-dependent ferri-siderophore transporter nor regulated by iron availability through the Fur regulon; receptor identification studies explicitly demonstrated that S1 does not use pyoverdine receptors [3]. Consequently, S1 potency is predictable and consistent regardless of the iron status of the growth medium, eliminating a key experimental variable that complicates dose-response comparisons for S2 and S3 across different media formulations or in vivo iron-limited niches [1][3].

iron regulation pyocin susceptibility siderophore receptor

Pyocin S1 (CAS 148937-59-1) Application Scenarios Grounded in Quantitative Differentiation Evidence


Broad-Spectrum Anti-P. aeruginosa Strain Panels Without Receptor Pre-Screening

When screening compound libraries against genetically diverse P. aeruginosa strain collections where ferripyoverdine receptor genotypes are unknown or heterogeneous, pyocin S1 is the only DNase-class S-type pyocin that does not require receptor-type pre-characterization. As demonstrated by the 79-strain head-to-head analysis, S1 kills across type I, II, and III FpvA backgrounds, whereas S2 and S3 are restricted to single receptor types and show zero overlap in susceptible strains [1]. This makes S1 the preferred positive control or lead molecule for phenotypic screening campaigns aiming to capture maximum intraspecies coverage with a single pyocin agent [1].

Dual-Mechanism Cytotoxicity Studies: Combined DNA Damage and Lipid Synthesis Blockade

For mechanistic investigations of bacteriocin-induced cell death where both genomic DNA degradation and membrane biogenesis collapse are desired readouts, S1 uniquely offers complete lipid synthesis inhibition coupled with DNase activity [1][2]. Pyocin AP41, the closest HNH-DNase alternative, does not suppress lipid synthesis [2]. This dual phenotype makes S1 the reagent of choice for transcriptomic, proteomic, and metabolomic studies dissecting the temporal hierarchy of DNA damage vs membrane stress responses in P. aeruginosa [1].

Chimeric Pyocin Engineering Using the S1 Uptake Chassis

The discovery that pyocin S6 naturally uses receptor-binding and translocation domains identical to S1 to deliver a heterologous rRNase domain establishes S1's uptake machinery as a validated, modular platform for bacteriocin engineering [1]. Laboratories constructing S1-based chimeras—fusing the S1 receptor-binding/translocation scaffold to alternative nuclease, pore-forming, or enzymatic warheads—can leverage existing S1-colicin chimera protocols [2] and the demonstrated S1-S6 domain compatibility [1]. The compact 618-aa toxin subunit further simplifies cloning and expression workflows [3].

Standardized Antimicrobial Susceptibility Testing Across Variable-Iron Media

Unlike pyocins S2 and S3, whose potency fluctuates dramatically with iron availability due to ferripyoverdine receptor expression levels [1][2], S1 displays iron-independent activity [3]. This makes S1 the preferred reference pyocin for inter-laboratory antimicrobial susceptibility testing protocols, where growth-medium iron content may vary. Using S1 eliminates the need for iron-chelation standardization and ensures reproducible MIC/MBC endpoints across laboratories using different medium formulations [3].

Quote Request

Request a Quote for pyocin S1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.